Tert-butyl 4-[[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate is an organic compound. This compound contains a piperidine core substituted with a 5-(hydroxymethyl)-1,2-oxazole-3-carbonyl group. It is often utilized in organic synthesis and has notable applications in various scientific research fields, including chemistry and biology.
Properties
IUPAC Name |
tert-butyl 4-[[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-16(2,3)23-15(22)19-6-4-11(5-7-19)9-17-14(21)13-8-12(10-20)24-18-13/h8,11,20H,4-7,9-10H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJBZBYQXAPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis typically begins with the piperidine ring formation, followed by the introduction of the tert-butyl carbamate protecting group. Subsequent steps involve the formation of the oxazole ring via cyclization reactions. The hydroxymethyl group is introduced through selective reduction processes.
Reaction Conditions: : The synthesis often employs reagents such as piperidine, tert-butyl chloroformate, and ethyl oxalyl chloride, with conditions carefully controlled to ensure high yield and purity. Cyclization reactions may use catalysts like triphosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial synthesis may use continuous flow reactors for enhanced efficiency and scalability. Batch processes with stringent control of temperature, pressure, and reaction times ensure consistent quality. The use of automated systems for the addition of reagents and sampling helps in maintaining precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form formyl or carboxyl functional groups.
Reduction: : Reduction reactions can modify the oxazole ring, leading to the formation of different derivative compounds.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of complex molecules due to its versatile functional groups.
Biology: : Investigated for its potential in binding studies with various biological macromolecules.
Medicine: : Explored for therapeutic potential, particularly in designing enzyme inhibitors or receptor modulators.
Industry: : Utilized in material science for the synthesis of polymers and other advanced materials.
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets due to its unique structural features:
Molecular Targets and Pathways: : It interacts with various enzymes and receptors, possibly modulating their activity The oxazole ring and piperidine moiety contribute to binding affinity and specificity
Comparison with Similar Compounds
Comparison
Compared to other piperidine derivatives, this compound offers a unique combination of oxazole and hydroxymethyl functionalities.
The tert-butyl protecting group provides steric hindrance, influencing reactivity and stability.
Similar Compounds
Piperidine-1-carboxylates
1,2-Oxazole derivatives
Compounds with both oxazole and piperidine components exhibit varied reactivity and applications based on their specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
